(E)-3-(4-羟基苯基)丙烯酸乙酯

描述

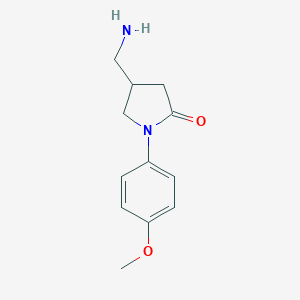

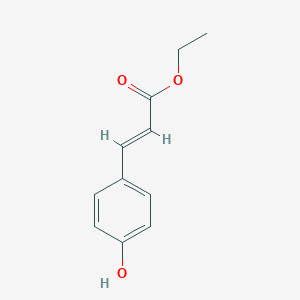

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is a compound that is part of a broader class of organic molecules known as acrylates. These compounds are characterized by the presence of a vinyl group adjacent to a carboxylic ester function. The specific structure of (E)-ethyl 3-(4-hydroxyphenyl)acrylate includes an ethyl ester linked to an acrylic acid moiety, which is further substituted with a hydroxyphenyl group. This structure is indicative of a chalcone skeleton, which is known for its planarity and conjugated system, contributing to its chemical reactivity and potential applications in polymer synthesis and material science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of acrylate compounds is generally characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the related compound in paper was characterized by FT-IR, 1H-NMR, and X-ray single-crystal diffraction, confirming the presence of functional groups and providing detailed geometric parameters. The planarity of the chalcone skeleton and the coplanar arrangement of the molecule are typical features that can be expected in (E)-ethyl 3-(4-hydroxyphenyl)acrylate as well.

Chemical Reactions Analysis

Acrylate compounds are known for their ability to participate in various chemical reactions, particularly polymerization. For instance, the monomer in paper underwent atom transfer radical polymerization (ATRP), a controlled method that allows for the synthesis of polymers with defined molecular weights and architectures. The presence of a hydroxy group in (E)-ethyl 3-(4-hydroxyphenyl)acrylate could offer additional reactivity, potentially enabling post-polymerization modifications or crosslinking reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds are influenced by their molecular structure. The conjugated system and the presence of polar functional groups typically result in compounds with significant optical properties, which can be analyzed using vibrational spectroscopy, as seen in paper . Theoretical calculations, such as DFT, can predict the electronic properties, including HOMO and LUMO energies, which are crucial for understanding the reactivity and stability of the compound. The crystalline structure, as reported in paper , provides insight into the solid-state properties, which are important for material applications.

科学研究应用

Antimicrobial Activity

- Application Summary : Research indicates that this compound may possess antimicrobial properties against certain bacteria and fungi.

- Results or Outcomes : The source does not provide specific results or outcomes for this application.

Corrosion Inhibition

- Application Summary : A study aimed to isolate, characterize and measure the corrosion inhibition efficiency of (E)-ethyl 3-(4-methoxyphenyl)acrylate from Kaempferia galanga extract of iron in 1 M HCl solution .

- Methods of Application : The experimental study was conducted with weight loss and electrochemical impedance measurements followed by theoretical study using density functional theory (DFT) method at the B3LYP level of theory .

- Results or Outcomes : It was revealed that the efficiency of corrosion inhibitor of EPE at the maximum tested concentration was 76.22% .

Herbicide

- Application Summary : (E)-Ethyl 3-(4-hydroxyphenyl)acrylate has been found to have excellent herbicidal activity and can be used for preventing and removing weeds .

- Methods of Application : The compound is extracted from corn stalks using a method that involves leaching with 60% ethanol, extracting with petroleum ether and ethyl acetate, and performing chromatographic column separation .

- Results or Outcomes : The source does not provide specific results or outcomes for this application .

Precursor Molecule

- Application Summary : (E)-Ethyl 3-(4-hydroxyphenyl)acrylate can be used as a starting material for the synthesis of more complex molecules with various applications.

- Results or Outcomes : The source does not provide specific results or outcomes for this application.

Natural Product Extraction

- Application Summary : (E)-Ethyl 3-(4-hydroxyphenyl)acrylate can be extracted from corn stalks . This method of extraction could potentially be used in the production of natural herbicides .

- Methods of Application : The extraction process involves leaching corn stalk powder with 60% ethanol, extracting with petroleum ether and ethyl acetate, and performing chromatographic column separation .

- Results or Outcomes : The extracted (E)-Ethyl 3-(4-hydroxyphenyl)acrylate has excellent herbicidal activity and can be used for preventing and removing weeds .

属性

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate | |

CAS RN |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。